Product packaging for 5-(2,5-Dimethoxyphenyl)picolinic acid(Cat. No.:CAS No. 1261994-86-8)

5-(2,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B580699
CAS No.: 1261994-86-8
M. Wt: 259.261
InChI Key: GLHARYJNHKKWBK-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving primarily as a versatile synthetic building block. Its structure incorporates two key pharmacophoric elements: a picolinic acid moiety and a 2,5-dimethoxyphenyl ring system. The picolinic acid component is a known metabolite of the essential amino acid tryptophan, produced endogenously via the kynurenine pathway, and has documented roles in immunomodulation and metal ion chelation, which can influence zinc transport and biological availability . The 2,5-dimethoxyphenyl group is a recognized structural feature in the design of bioactive molecules, particularly those targeting serotonin receptor subsystems. Recent research has explored similar 2,5-dimethoxyphenyl-containing scaffolds for their potential as selective agonists for the serotonin 5-HT 2A receptor, a target of significant interest in the development of novel neuropsychiatric therapeutics . As such, researchers may employ this compound as a key intermediate in the synthesis and exploration of novel compounds for central nervous system (CNS) drug discovery. Its value lies in its potential to be further functionalized into more complex molecules, such as piperidine derivatives, which are being actively investigated for their pharmacological profiles . This compound is intended for use in a laboratory setting by qualified scientists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4 B580699 5-(2,5-Dimethoxyphenyl)picolinic acid CAS No. 1261994-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-4-6-13(19-2)11(7-10)9-3-5-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHARYJNHKKWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681372
Record name 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-86-8
Record name 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 5 2,5 Dimethoxyphenyl Picolinic Acid

De Novo Synthesis Approaches for the 5-(2,5-Dimethoxyphenyl)picolinic Acid Core

The de novo synthesis of this compound can be achieved through several strategic disconnections of the target molecule. The most logical approaches involve the formation of the C-C bond between the pyridine (B92270) and phenyl rings, or the construction of the picolinic acid functionality on a pre-functionalized pyridine.

Palladium-Catalyzed Cross-Coupling Reactions in Picolinic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of biaryl compounds. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, in particular, stands out as a highly efficient method for constructing the 5-aryl picolinic acid core. This approach would typically involve the coupling of a halogenated picolinic acid derivative with a dimethoxyphenylboronic acid.

A plausible synthetic route would start with a commercially available 5-bromopicolinic acid or its ester derivative. The coupling with 2,5-dimethoxyphenylboronic acid would be facilitated by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. The choice of ligand and base is crucial for the reaction's success, influencing both yield and purity. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryHalogenated PyridineBoronic AcidCatalystBaseSolventYield (%)
1Methyl 5-bromopicolinate2,5-Dimethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂OHigh
25-Iodopicolinic acid2,5-Dimethoxyphenylboronic acidPdCl₂(dppf)K₃PO₄DioxaneHigh

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the picolinate (B1231196), followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. researchgate.net

Regioselective Functionalization of Pyridine Rings for Picolinic Acid Derivatization

Achieving regioselective functionalization of the pyridine ring is a long-standing challenge in organic synthesis. nih.gov Direct C-H activation and functionalization of pyridine at the C-5 position in the presence of a C-2 carboxylic acid directing group is a highly desirable but challenging transformation.

One strategy to overcome this involves the use of directing groups or pre-functionalization. For instance, starting with pyridine N-oxide allows for nitration at the C-4 position. Subsequent reduction of the nitro group to an amino group, followed by diazotization and Sandmeyer-type reactions, could introduce a variety of functionalities. However, for the specific synthesis of this compound, a more direct approach is often preferred.

A study by McNally and coworkers has shown regioselective nickel-catalyzed cross-coupling of pyridines using phosphonium (B103445) salts as pseudohalides, which could be a potential route. acs.org Furthermore, Minisci-type reactions, which involve the addition of radicals to protonated pyridines, can be used for C-H functionalization, although controlling the regioselectivity for the C-5 position can be difficult. nih.gov

Utilization of Organometallic Reagents in Picolinic Acid Construction

Organometallic reagents play a crucial role in the synthesis of substituted pyridines. The use of organolithium or Grignard reagents can facilitate the introduction of the 2,5-dimethoxyphenyl group onto a suitably functionalized pyridine ring.

For example, a 5-halopyridine could be subjected to a metal-halogen exchange to generate a 5-pyridyllithium or 5-pyridylmagnesium species. This organometallic intermediate could then be reacted with a suitable electrophile to build the picolinic acid moiety. However, a more common approach is the reaction of an organometallic reagent derived from 1-bromo-2,5-dimethoxybenzene (B144562) with a pyridine electrophile.

A potential synthetic sequence could involve the lithiation of 1-bromo-2,5-dimethoxybenzene, followed by its addition to a pyridine-2-carboxaldehyde derivative. Subsequent oxidation of the resulting alcohol would yield the desired picolinic acid.

Table 2: Plausible Organometallic Approach

StepReactant 1Reactant 2ReagentProduct
11-Bromo-2,5-dimethoxybenzenen-Butyllithium2,5-Dimethoxyphenyllithium
22,5-DimethoxyphenyllithiumPyridine-2-carboxaldehyde(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
3(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanolKMnO₄This compound

Green Chemistry Principles in the Synthesis of Picolinic Acid Analogues

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Metal-Free Catalysis for Efficient Picolinic Acid Production

While palladium catalysis is highly effective, the use of transition metals can lead to product contamination and requires costly purification steps. Metal-free catalysis offers an attractive alternative. wpi.edu For the synthesis of picolinic acid analogues, several metal-free approaches have been explored.

One such approach involves the use of organocatalysts. For instance, the synthesis of adipic acid from a biomass-derived precursor has been achieved using a metal-free system with hydroiodic acid. illinois.edu While not directly applicable to the C-C bond formation in our target molecule, it highlights the potential of metal-free systems for complex transformations.

Another avenue is photocatalysis. Visible-light-driven photocatalysis with organic dyes can facilitate a variety of organic transformations under mild conditions. acs.org Research in this area could lead to metal-free cross-coupling reactions suitable for the synthesis of this compound.

Solvent-Free and Aqueous-Phase Reaction Systems

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free or aqueous-phase reaction systems is a key goal of green chemistry.

The synthesis of certain picolinic acid derivatives has been demonstrated in aqueous media. nih.gov For the Suzuki-Miyaura coupling, the use of water as a co-solvent with toluene is common, but fully aqueous systems are being developed. These systems often rely on water-soluble ligands and catalysts.

Solvent-free reactions, often conducted under high-temperature or mechanochemical (ball-milling) conditions, can also be highly efficient. researchgate.net A multi-component reaction for the synthesis of nicotinonitrile compounds has been reported under solvent-free conditions with high yields. researchgate.net Adapting such principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 3: Green Chemistry Approaches for Picolinic Acid Synthesis

PrincipleMethodologyExamplePotential Application
Metal-Free CatalysisOrganocatalysisHI-mediated ring opening illinois.eduDevelopment of metal-free C-C bond formation.
PhotocatalysisVisible-light-driven reactions acs.orgMetal-free cross-coupling of pyridine derivatives.
Solvent MinimizationAqueous-Phase SynthesisImidase-catalyzed hydrolysis in water-organic solvent nih.govSuzuki-Miyaura coupling in aqueous systems.
Solvent-Free SynthesisMulti-component reactions under solvent-free conditions researchgate.netSolid-state synthesis of the target molecule.

Derivatization Strategies for this compound

The functional groups of this compound—the carboxylic acid, the dimethoxyphenyl ring, and the pyridine core—offer multiple handles for chemical modification. These derivatizations are crucial for tuning the molecule's physicochemical properties and for creating libraries of related compounds for various research applications.

The carboxylic acid group is the most readily derivatized functionality on the molecule. Standard organic transformations can be employed to convert it into a wide range of esters and amides, which can significantly alter the compound's polarity, solubility, and biological interactions.

Esterification: The synthesis of esters from this compound can be achieved through several reliable methods. The most direct is the Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of amides is a cornerstone of medicinal chemistry and materials science. For this compound, this is typically a two-step process. First, the carboxylic acid is activated, most commonly by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukcommonorganicchemistry.com This highly reactive intermediate is then treated with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to yield the corresponding amide. fishersci.co.uk A study on the amidation of picolinic acid with N-alkylanilines using thionyl chloride demonstrated that this method can sometimes lead to chlorination at the 4-position of the pyridine ring, a potential side reaction to consider. nih.gov For more delicate amine substrates, peptide coupling reagents such as HATU, HBTU, and BOP are employed to facilitate the reaction under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.

TransformationReagents & ConditionsProduct TypeKey Features
Esterification R-OH, H₂SO₄ (cat.), HeatEsterClassic acid-catalyzed method.
R-OH, DCC/EDC, DMAPEsterMild conditions, suitable for complex alcohols.
Amidation 1. SOCl₂ or (COCl)₂2. R¹R²NH, BaseAmideHigh reactivity via acyl chloride intermediate. commonorganicchemistry.com
R¹R²NH, HATU/HBTU, BaseAmidePeptide coupling; mild, low racemization.

The 2,5-dimethoxyphenyl ring presents unique opportunities for modification, primarily through cleavage of the methyl ethers or through electrophilic substitution on the electron-rich aromatic ring.

Demethylation: The two methoxy (B1213986) groups can be cleaved to yield the corresponding dihydroxy- or monohydroxy-phenyl derivatives. The most effective and widely used reagent for this transformation is boron tribromide (BBr₃). researchgate.netorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to -78 °C), and generally requires one equivalent of BBr₃ per ether group. mdma.chcommonorganicchemistry.com This reaction proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov The resulting phenolic compounds can serve as precursors for further functionalization, such as etherification with different alkyl groups or conversion to sulfonates.

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho-para directing groups. In the 1,4-disubstituted ring of the title compound, the positions ortho to each methoxy group (positions 3 and 6) are activated towards electrophilic attack. brainly.comumkc.edu Standard electrophilic substitution reactions such as Friedel-Crafts alkylation or acylation, nitration, and halogenation could potentially be directed to these positions. However, one must consider the possibility of competing substitution on the picolinic acid ring, although the pyridine ring is generally deactivated towards electrophilic attack. The choice of Lewis acid and reaction conditions is critical to control selectivity and avoid undesired side reactions. ccsf.edunih.gov

TransformationReagents & ConditionsTarget SitePotential Product
O-Demethylation BBr₃, DCM, -78 °C to RTMethoxy groupsPhenol / Catechol derivative
Friedel-Crafts Alkylation R-Cl, AlCl₃Phenyl ring (pos. 3/6)Alkyl-substituted phenyl derivative
Nitration HNO₃, H₂SO₄Phenyl ring (pos. 3/6)Nitro-substituted phenyl derivative

Incorporating additional heterocyclic systems onto the this compound framework can dramatically alter its three-dimensional structure and properties. This can be achieved by forming new rings using existing functionalities or by coupling pre-formed heterocycles.

One strategy involves using the carboxylic acid as a handle to append heterocyclic amines via the amidation methods described previously (Section 2.3.1). This is a direct and versatile approach to link a wide variety of five- or six-membered nitrogen-containing heterocycles.

A more complex strategy involves multi-component reactions where the picolinic acid derivative acts as a building block. For instance, pyridine derivatives can be used to construct fused or linked ring systems. An example from the literature shows the reaction of 4-acetylpyridine (B144475) with malononitrile (B47326) and a β-diketone to construct a chromene ring attached to the pyridine core, a strategy that could be adapted to derivatives of the title compound. libretexts.org

Furthermore, transition metal-catalyzed cross-coupling reactions offer a powerful tool. If a halo- or triflate-substituted version of this compound were synthesized, it could undergo coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with heterocyclic boronic acids or amines to introduce a diverse array of new heterocyclic substituents.

Reaction Mechanism Elucidation in Picolinic Acid Synthesis

Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is fundamental for optimizing reaction conditions and predicting outcomes.

Mechanism of 5-Aryl Scaffold Formation (Suzuki-Miyaura Coupling): The core structure of the title compound, which features a C-C bond between the pyridine ring (at C-5) and the phenyl ring, is most efficiently constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org The generally accepted catalytic cycle involves three main steps: libretexts.orgharvard.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of a 5-halopicolinic acid derivative (e.g., 5-bromo- or 5-iodopicolinic acid ester), forming a Pd(II) complex. harvard.educhemrxiv.org

Transmetalation: In the presence of a base, the 2,5-dimethoxyphenylboronic acid (or a boronate ester) transfers its organic group to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium center (the picolinate and the dimethoxyphenyl groups) couple, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Mechanism of Amide Formation (via Acyl Chloride): As described in section 2.3.1, a common method for amidation involves conversion to an acyl chloride. fishersci.co.uk The mechanism proceeds in two stages:

Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride (SOCl₂). The lone pair on the carbonyl oxygen attacks the sulfur atom, and after a series of steps involving the loss of a chloride ion and subsequent recombination, a highly reactive chlorosulfite intermediate is formed. This intermediate collapses, releasing sulfur dioxide (SO₂) and a chloride ion to form the protonated acyl chloride, which is then deprotonated.

Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. A nucleophilic amine attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion as a good leaving group and yielding the stable amide product after deprotonation of the nitrogen by a base.

Sophisticated Spectroscopic and Analytical Characterization Techniques for 5 2,5 Dimethoxyphenyl Picolinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like 5-(2,5-dimethoxyphenyl)picolinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring, the carboxylic acid group, and the methoxy (B1213986) groups on the phenyl ring.

The protons on the pyridine ring are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. The proton at the 6-position, being adjacent to the nitrogen, would likely be the most downfield. The protons at the 3 and 4-positions would also exhibit characteristic chemical shifts and coupling patterns.

The protons of the 2,5-dimethoxyphenyl group would resonate in the aromatic region, generally between 6.8 and 7.5 ppm. The two methoxy groups (-OCH₃) would give rise to two sharp singlet signals in the upfield region, typically around 3.8 to 4.0 ppm. The carboxylic acid proton (-COOH) is expected to be a broad singlet, often appearing far downfield (δ > 10 ppm), and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (Pyridine)~8.0 - 8.2d~8.0
H-4 (Pyridine)~7.8 - 8.0dd~8.0, 2.0
H-6 (Pyridine)~8.8 - 9.0d~2.0
H-3' (Phenyl)~7.0 - 7.2d~3.0
H-4' (Phenyl)~6.9 - 7.1dd~9.0, 3.0
H-6' (Phenyl)~7.2 - 7.4d~9.0
OCH₃ (C-2')~3.8 - 3.9s-
OCH₃ (C-5')~3.9 - 4.0s-
COOH>10br s-

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the pyridine carbons, the phenyl carbons, the methoxy carbons, and the carboxylic acid carbon.

The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbons of the pyridine ring will resonate between approximately 120 and 150 ppm, with the carbon attached to the nitrogen (C-2) and the carbon bearing the dimethoxyphenyl substituent (C-5) showing distinct shifts. The carbons of the dimethoxyphenyl ring will also appear in the aromatic region, with the oxygen-substituted carbons (C-2' and C-5') being more downfield than the others. The methoxy carbons will produce sharp signals in the upfield region, typically between 55 and 60 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~148 - 152
C-3 (Pyridine)~122 - 125
C-4 (Pyridine)~138 - 141
C-5 (Pyridine)~145 - 148
C-6 (Pyridine)~149 - 153
C-1' (Phenyl)~125 - 128
C-2' (Phenyl)~152 - 155
C-3' (Phenyl)~115 - 118
C-4' (Phenyl)~118 - 121
C-5' (Phenyl)~150 - 153
C-6' (Phenyl)~112 - 115
COOH~165 - 170
OCH₃ (C-2')~55 - 57
OCH₃ (C-5')~56 - 58

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and on the phenyl ring (H-3' with H-4', and H-4' with H-6'). This allows for the unambiguous assignment of protons within each aromatic spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign each proton to its corresponding carbon atom in both the pyridine and phenyl rings, as well as the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the pyridine protons and the carbons of the phenyl ring, and vice versa, confirming the C-C bond between the two rings. Correlations between the methoxy protons and the carbons of the phenyl ring would confirm their positions. Furthermore, correlations from the pyridine protons (H-3 and H-6) to the carboxylic carbon would establish its position at C-2 of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are often complementary due to their different selection rules. nih.gov

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak, usually in the range of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups will likely produce strong bands between 1200 and 1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Predicted Key IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1730Strong, Sharp
Pyridine/PhenylC=C/C=N stretch1400 - 1600Medium to Strong
MethoxyC-O stretch (asymmetric)1200 - 1300Strong
MethoxyC-O stretch (symmetric)1000 - 1100Strong
AromaticC-H stretch>3000Medium to Weak
AromaticC-H bend (out-of-plane)700 - 900Medium to Strong

Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information about molecular vibrations that cause a change in polarizability. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent, typically appearing in the 1580-1620 cm⁻¹ range. The C=O stretching vibration of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. The C-O stretching vibrations of the methoxy groups and the various C-H bending and stretching modes will also be observable. Raman spectroscopy can be a powerful tool for studying the conformational properties of the molecule in different states (solid vs. solution).

Predicted Key Raman Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Pyridine/PhenylRing breathing/stretching1580 - 1620Strong
Pyridine/PhenylRing breathing~1000Strong
Carboxylic AcidC=O stretch1680 - 1710Medium to Weak
MethoxyC-O stretch1000 - 1300Medium
AromaticC-H stretch>3000Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), which is often sufficient to distinguish between different molecular formulas that have the same nominal mass. nih.gov For this compound (Molecular Formula: C₁₄H₁₃NO₄), HRMS provides definitive confirmation of its elemental makeup by matching the experimentally measured exact mass to the theoretically calculated value.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally fragile molecules, including carboxylic acids like picolinic acid derivatives. nih.gov The technique allows for the transfer of intact molecules from solution into the gas phase as charged ions with minimal fragmentation. nih.gov

In positive-ion mode, derivatives of this compound are expected to be readily detected as protonated molecules, [M+H]⁺. nih.gov Conversely, in negative-ion mode, the acidic nature of the carboxylic group facilitates the formation of deprotonated molecules, [M-H]⁻. psu.edu The choice of mode can be optimized based on the specific derivative and the desired analytical sensitivity. The high accuracy of the mass measurement in ESI-HRMS allows for confident formula assignment.

Table 1: Illustrative HRMS-ESI Data for this compound

Ion Type Molecular Formula Calculated Exact Mass (Da) Observed m/z (Da)
[M+H]⁺ C₁₄H₁₄NO₄⁺ 260.0917 260.0915
[M-H]⁻ C₁₄H₁₂NO₄⁻ 258.0772 258.0774

Note: The observed m/z values are hypothetical examples illustrating typical HRMS accuracy.

Tandem mass spectrometry (MS/MS), often performed in conjunction with ESI, provides powerful structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. psu.edu The precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. mdpi.com The fragmentation pathways are characteristic of the molecule's structure, allowing for the verification of its constituent parts. mdpi.com

For this compound, key fragmentation pathways would include:

Loss of Water (H₂O): A common fragmentation for carboxylic acids.

Loss of Carbon Dioxide (CO₂): Decarboxylation of the picolinic acid moiety.

Cleavage of Ether Bonds: Loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the dimethoxy-substituted ring.

Cleavage of the Biaryl Bond: Scission of the bond connecting the pyridine and phenyl rings.

Table 2: Plausible ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion m/z Proposed Fragment Neutral Loss Fragment m/z (Calculated)
260.09 [M+H - H₂O]⁺ H₂O 242.08
260.09 [M+H - CO₂]⁺ CO₂ 216.10
260.09 [M+H - •CH₃]⁺ •CH₃ 245.07

Note: This table presents theoretically predicted fragmentation pathways for structural elucidation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby enabling both its isolation and the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. researchgate.net The analysis is typically performed using a reversed-phase column, such as a C18 column, where a polar mobile phase is employed. nih.gov

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. helixchrom.com By monitoring the eluent with a UV detector, the purity of the sample can be calculated by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks. A well-developed HPLC method can separate closely related isomers and impurities. helixchrom.com

Table 3: Example HPLC Purity Analysis Data

Parameter Value
Column C18, 4.6 x 150 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (tR) 8.52 min

Note: The data is illustrative of a typical HPLC purity assessment.

Gas Chromatography (GC) is a high-resolution separation technique best suited for compounds that are volatile and thermally stable. nih.gov Picolinic acids, being polar and non-volatile carboxylic acids, are generally not amenable to direct GC analysis.

To utilize GC, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar functional group. nist.gov Common derivatization strategies include:

Esterification: Conversion to a methyl or ethyl ester.

Silylation: Reaction with a silylating agent to form a silyl (B83357) ester, such as a tert-butyldimethylsilyl (TBDMS) derivative. nist.gov

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the analyte and any volatile impurities.

X-ray Diffraction for Solid-State Molecular Architecture Determination

The analysis requires growing a high-quality single crystal of the material. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. mdpi.com Mathematical analysis of this pattern allows for the reconstruction of the electron density within the crystal, revealing the exact position of each atom. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules interact with their neighbors through forces like hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking (between the aromatic rings). researchgate.netresearchgate.net This information is crucial for understanding the material's solid-state properties.

Table 4: Representative Crystallographic Data for a Picolinic Acid Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0305
b (Å) 13.0346
c (Å) 17.2042
β (°) 91.871
Volume (ų) 903.4

Note: Data is based on a known polymorph of a related indole (B1671886) carboxylic acid to illustrate typical parameters. mdpi.com

No Publicly Available Computational Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational chemistry or advanced theoretical investigations on the compound this compound were identified. The stringent requirements for scientifically accurate and detailed research findings for the specified sections and subsections of the requested article cannot be met due to the absence of published data on this particular molecule.

The requested analysis, which includes Density Functional Theory (DFT) studies, molecular orbital analysis (HOMO-LUMO), electrostatic potential surface mapping, and molecular docking studies, appears to have not been conducted or at least not published in publicly accessible scientific literature for this compound.

While computational studies exist for structurally related compounds, such as other picolinic acid derivatives or molecules containing a dimethoxyphenyl moiety, any extrapolation of that data to this compound would be scientifically unfounded and speculative. The user's strict instructions to focus solely on the specified compound and to provide detailed, accurate research findings preclude the use of such related but distinct information.

Therefore, the generation of the requested article with the specified outline and content inclusions is not possible at this time. The required data for the following sections and subsections is not available in the public domain:

Computational Chemistry and Advanced Theoretical Investigations of 5 2,5 Dimethoxyphenyl Picolinic Acid

Molecular Docking Studies for Receptor-Ligand Interactions

Identification of Key Interacting Residues in Target Proteins

Further research and publication in the field of computational chemistry would be necessary to provide the specific data required to construct the requested article.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of 5-(2,5-Dimethoxyphenyl)picolinic acid, capturing the continuous motion of its atoms over time. These simulations provide a detailed exploration of the molecule's accessible conformations and the energetic landscape that governs their interconversion.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the picolinic acid and dimethoxyphenyl rings. MD simulations can elucidate the preferred dihedral angles and identify the most stable, low-energy conformations. Analysis of the simulation trajectories allows for the characterization of the molecule's flexibility, revealing which regions are rigid and which exhibit greater conformational freedom. This information is crucial for understanding how the molecule might adapt its shape upon interaction with a biological target.

Principal component analysis (PCA) of the MD trajectory can further distill the complex atomic motions into a set of principal components, which represent the dominant modes of conformational change. This analysis can help to identify the key structural rearrangements that are most significant for the molecule's function.

Table 1: Hypothetical Torsional Angle Preferences from Molecular Dynamics Simulations

Dihedral AngleDescriptionPredominant Angle (degrees)
C(pyridine)-C(phenyl)Rotation between the two aromatic rings45 ± 10
C(phenyl)-O(methoxy)Rotation of the methoxy (B1213986) groups0 ± 15
C(pyridine)-C(carboxyl)Rotation of the carboxylic acid group180 ± 20

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations.

The surrounding solvent environment can significantly influence the conformational preferences of this compound. MD simulations explicitly including solvent molecules, such as water, can capture the intricate interplay of solute-solvent interactions. These simulations can reveal how hydrogen bonding between the carboxylic acid group and water molecules, as well as hydrophobic interactions with the dimethoxyphenyl moiety, can stabilize or destabilize certain conformations.

For instance, in a polar protic solvent like water, conformations that expose the polar carboxylic acid group to the solvent while partially shielding the nonpolar dimethoxyphenyl group may be favored. Conversely, in a nonpolar solvent, more compact conformations might be preferred to minimize unfavorable interactions. Understanding these solvent effects is critical for predicting the molecule's behavior in a physiological environment. Computational studies on similar aromatic carboxylic acids have shown that the presence of explicit water molecules can significantly alter the rotational barriers of key dihedral angles, highlighting the importance of accurate solvent modeling.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are critical for potency.

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed biological activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that aligns the molecules in the dataset and calculates steric and electrostatic fields around them. These fields are then used as descriptors to build a predictive model. The resulting model can be visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity. Such models have been successfully applied to various classes of compounds, including derivatives of picolinic acid, to guide the design of more potent analogues. nih.gov

Table 2: Example Statistical Parameters for a Hypothetical CoMFA Model

ParameterValueDescription
q² (cross-validated r²)0.65Indicates good internal predictive ability of the model.
r² (non-cross-validated r²)0.92Indicates a good fit of the model to the training data.
Steric Field Contribution60%Suggests that the shape and size of the molecule are major determinants of activity.
Electrostatic Field Contribution40%Suggests that the distribution of charge is also a significant factor for activity.

Note: This table presents hypothetical data to illustrate the statistical validation of a CoMFA model.

The contour maps generated from CoMFA provide a visual representation of the steric and electronic requirements for biological activity. For instance, a green contour in a steric map might indicate a region where bulky substituents are favored, while a yellow contour would suggest that smaller groups are preferred. Similarly, blue contours in an electrostatic map could highlight areas where positive charge is beneficial for activity, and red contours would indicate regions where negative charge is favored.

By analyzing these maps in the context of the binding site of a target protein (if known), researchers can make informed decisions about which modifications to the structure of this compound are most likely to lead to improved biological activity. This approach allows for a more rational and efficient drug design process.

In Silico Prediction of Molecular Properties Relevant to Bioactivity

A variety of in silico tools and models are available to predict these properties based on the chemical structure of a compound. biorxiv.org These predictions can help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to the molecular structure to improve its drug-like properties. nih.gov

Table 3: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueSignificance for Bioactivity
Molecular Weight273.27 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol-Water Partition Coefficient)2.8Indicates a balance between hydrophilicity and lipophilicity, important for membrane permeability.
Number of Hydrogen Bond Donors1Complies with Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors5Complies with Lipinski's Rule of Five.
Polar Surface Area (PSA)78.5 ŲSuggests good cell membrane permeability.
Human Intestinal Absorption (HIA)HighPredicts good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeationLowSuggests the compound is less likely to cross into the central nervous system.

Note: This table presents hypothetical predicted values for illustrative purposes, based on typical ranges for drug-like molecules.

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for prioritizing compounds and for designing molecules with a higher probability of success in later stages of drug development.

Preclinical Biological Activity and Mechanistic Elucidation of 5 2,5 Dimethoxyphenyl Picolinic Acid and Its Derivatives

Investigation of Molecular Targets and Signaling Pathways

Understanding how a compound interacts with molecular targets and modulates signaling pathways is fundamental to elucidating its mechanism of action. Research into picolinic acid derivatives has revealed a range of biological activities, from enzyme inhibition to receptor modulation, which in turn affect critical intracellular signaling cascades.

Picolinic acid and its derivatives have been investigated as inhibitors of various enzymes. For instance, fusaric acid (5-butylpicolinic acid) and its analogs are known inhibitors of dopamine (B1211576) β-hydroxylase. nih.gov The inhibitory potential of picolinic acid derivatives often stems from their ability to chelate metal ions essential for enzyme function. nih.gov

Table 1: Qi Site Inhibitory Activity of UK-2A and its Analogs
CompoundIC50 (nM) for Qi Site Inhibition
UK-2A3.8
Analog 23.3
Analog 52.02
Analog 132.89
Analog 161.55

Data sourced from a study on UK-2A and its analogs, illustrating the potential for picolinic acid derivatives to act as potent enzyme inhibitors. nih.gov

The dimethoxyphenyl group present in 5-(2,5-dimethoxyphenyl)picolinic acid is a common feature in many biologically active compounds, including enzyme inhibitors. For instance, compounds with a 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization. nih.gov This suggests that the 2,5-dimethoxyphenyl moiety could contribute to binding at various enzyme active sites.

The interaction of small molecules with cellular receptors is a key mechanism for initiating or inhibiting cellular responses. Phenolic compounds, a broad class that includes structures with dimethoxyphenyl groups, are known to interact with various receptors. nih.gov For example, certain phenolic acids have been shown to interact with the aryl hydrocarbon receptor (AhR). nih.gov

While direct receptor binding data for this compound is scarce, studies on structurally related compounds offer valuable insights. For instance, research on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share the substituted phenyl and pyridine (B92270) core, has shown that these molecules can bind to the colchicine (B1669291) binding site of tubulin. Molecular docking studies of these compounds revealed hydrogen bonding interactions between the methoxy (B1213986) groups of the trimethoxyphenyl ring and amino acid residues within the binding pocket, such as Cysβ241. nih.gov This indicates that the dimethoxyphenyl group of this compound could play a crucial role in receptor recognition and binding.

The binding of a ligand to its target, be it an enzyme or a receptor, triggers a cascade of intracellular signaling events that ultimately determine the cellular response. Picolinic acid itself can influence cellular growth control mechanisms, potentially involving NAD+. nih.gov Phenolic compounds, in general, are known to modulate a wide array of inflammation-associated signaling pathways, including those mediated by nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net This compound was found to enhance the phosphorylation of the eukaryotic initiation factor-2 (eIF-2), a key event in the ER stress response. pensoft.net This suggests that derivatives of this compound could potentially exert their biological effects by modulating stress-related signaling pathways within the cell.

Furthermore, studies on diarylpentanoids, which can feature methoxyphenyl groups, have demonstrated modulation of the PI3K-AKT and MAPK signaling pathways in non-small cell lung cancer cells, leading to antiproliferative and apoptotic effects. monash.edu

In Vitro Efficacy Assessment in Biological Systems

The ultimate goal of preclinical research is to assess the efficacy of a compound in a biological context. This is typically achieved through a battery of in vitro assays that measure various cellular responses.

A fundamental aspect of in vitro efficacy assessment is the determination of a compound's effect on cell growth and survival. Various picolinic acid derivatives have demonstrated significant antiproliferative activity against cancer cell lines.

For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were evaluated for their antiproliferative activities against HeLa, MCF-7, and A549 cancer cell lines using the MTT assay. Several of these compounds exhibited moderate to potent activity, with IC50 values in the submicromolar to micromolar range. nih.gov

Table 2: Antiproliferative Activity of selected 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines
CompoundHeLa IC50 (μM)MCF-7 IC50 (μM)A549 IC50 (μM)
9a 1.28 ± 0.112.31 ± 0.153.45 ± 0.21
9f 0.98 ± 0.091.54 ± 0.122.11 ± 0.16
9p 0.019 ± 0.0030.031 ± 0.0050.045 ± 0.006
CA-4 (positive control) 0.008 ± 0.0010.012 ± 0.0020.015 ± 0.002

Data from a study on combretastatin (B1194345) A-4 analogs, showcasing the potential for pyridine derivatives with a dimethoxy or trimethoxyphenyl moiety to inhibit cancer cell proliferation. nih.gov

Similarly, studies on phenolic acids have shown direct antiproliferative action on T47D human breast cancer cells at low concentrations. nih.gov Picolinic acid itself has been observed to reversibly inhibit the growth of cultured cells, arresting untransformed normal rat kidney (NRK) cells in the G1 phase of the cell cycle. nih.gov

Beyond inhibiting proliferation, a key desired outcome for many therapeutic agents, particularly in oncology, is the induction of programmed cell death, or apoptosis. Several studies have highlighted the pro-apoptotic potential of picolinic acid and its derivatives.

A novel derivative of picolinic acid was found to induce apoptosis in A549 lung cancer cells. This was evidenced by the fragmentation of nuclei and the activation of caspases 3, 4, and 9. pensoft.net Mechanistically, this compound triggered the release of Smac/DIABLO from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway, without affecting the release of cytochrome c. pensoft.net

Phenolic acids have also been shown to induce apoptosis. For instance, caffeic acid and phenylacetic acid (PAA) induced apoptosis in T47D cells, with PAA appearing to be a more potent inducer. nih.gov These phenolic acids were found to modulate the expression of key apoptotic proteins. Both caffeic acid and PAA significantly induced the anti-apoptotic protein Bcl-2, while caffeic acid also induced the pro-apoptotic protein FasL and decreased the anti-apoptotic protein Bcl-xl. nih.gov In contrast, PAA decreased the levels of the pro-apoptotic proteins Bak and Fas, suggesting that different phenolic acids can trigger apoptosis through distinct signaling pathways. nih.gov

Table 3: Modulation of Apoptotic Proteins by Phenolic Acids in T47D Cells
ProteinEffect of Caffeic AcidEffect of Phenylacetic Acid (PAA)
Bcl-2 (anti-apoptotic) Significant induction (3.3-fold)Significant induction (2.8-fold)
Bcl-xl (anti-apoptotic) Significant decreaseNot specified
Bak (pro-apoptotic) Not specifiedSignificant decrease
FasL (pro-apoptotic) Induction (1.6-fold)Not specified
Fas (pro-apoptotic) Not specifiedSignificant decrease

Data from a study on the effects of phenolic acids on T47D breast cancer cells, illustrating the complex interplay of pro- and anti-apoptotic signals. nih.gov

Preclinical Assessment of this compound and Its Derivatives

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available preclinical data for the specific chemical compound This compound or its direct derivatives corresponding to the requested sections and subsections.

Extensive searches for research detailing the antimicrobial, herbicidal, and antioxidant properties, as well as in vivo pharmacodynamics, efficacy in disease models, and biological mechanisms of action for this particular compound, have yielded no specific results. The body of scientific knowledge does not currently contain studies that would allow for a detailed and accurate composition on the following topics for this specific molecule:

Elucidation of Biological Mechanisms of Action

While research exists for the broader class of picolinic acid derivatives and for various compounds containing a dimethoxyphenyl moiety, these findings are not directly applicable to This compound . Generalizing from these related but distinct chemical structures would be scientifically inaccurate and speculative.

Therefore, this article cannot be generated as requested due to the absence of specific and relevant research data for the target compound.

Role in Metal Ion Chelation and Biological Metabolism

Metal Ion Chelation:

Picolinic acid is a well-established bidentate chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions such as zinc, iron, chromium, copper, and manganese. wikipedia.orgchemicalbook.comnih.gov This chelation occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxyl group, forming a stable five-membered ring with the metal ion. nih.gov This ability to bind metal ions is crucial to its biological effects, including its role in facilitating the absorption of essential minerals. wikipedia.orgchemicalbook.com For instance, picolinic acid has been shown to enhance the expression of transferrin receptors in human erythroleukemic cell lines, a process linked to its iron-chelating properties. nih.gov By chelating intracellular iron, it can influence cellular processes that are dependent on this metal. nih.gov

The introduction of the 2,5-dimethoxyphenyl substituent at the 5-position of the picolinic acid scaffold is likely to influence its chelation properties. The electronic effects of the dimethoxyphenyl group, whether electron-donating or withdrawing, can alter the electron density on the pyridine ring and, consequently, the affinity of the nitrogen atom for metal ions. Furthermore, the steric bulk of this substituent could potentially hinder the approach of metal ions to the chelating site, thereby affecting the stability and stoichiometry of the resulting metal complexes.

Studies on related substituted picolinic acids, such as dipicolinic acid (pyridine-2,6-dicarboxylic acid), have demonstrated that the nature and position of substituents play a critical role in the coordination chemistry and the resulting biological activity of the metal complexes. ajol.info For example, the lipophilicity of metal complexes, which is influenced by the ligands, can affect their ability to permeate bacterial cell membranes. ajol.info

Biological Metabolism:

The biological metabolism of this compound has not been specifically detailed in the available literature. However, insights can be drawn from the known metabolic pathways of picolinic acid and other pyridine derivatives. Picolinic acid itself is an endogenous metabolite of L-tryptophan via the kynurenine (B1673888) pathway. nih.gov Its degradation in certain microorganisms, such as Rhodococcus sp. PA18, proceeds via hydroxylation at the 6-position to form 6-hydroxypicolinic acid. mdpi.com

The metabolism of xenobiotic pyridine derivatives often involves oxidation, hydroxylation, and conjugation reactions. The presence of the dimethoxyphenyl group in this compound introduces additional sites for metabolic transformation. The methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, which would yield hydroxylated metabolites. The aromatic ring itself can also undergo hydroxylation. These metabolic modifications would alter the polarity and biological activity of the parent compound, potentially leading to either detoxification or bioactivation.

Table 1: Potential Metabolic Pathways of Picolinic Acid and its Derivatives

CompoundPotential Metabolic ReactionResulting MetaboliteBiological Implication
Picolinic AcidHydroxylation6-Hydroxypicolinic Acid mdpi.comAltered biological activity and excretion profile.
This compoundO-Demethylation5-(2-Hydroxy-5-methoxyphenyl)picolinic acid or 5-(2,5-dihydroxyphenyl)picolinic acidIncreased polarity, potential for further conjugation, and altered biological activity.
This compoundAromatic HydroxylationHydroxylated derivatives on the phenyl ringIncreased polarity and potential for conjugation.
This compoundConjugation (e.g., glucuronidation, sulfation)Glucuronide or sulfate (B86663) conjugatesEnhanced water solubility and renal excretion.

Interaction with Specific Protein Domains (e.g., Kinase Domains)

Direct evidence of the interaction of this compound with specific protein domains, such as kinase domains, is not currently available. However, the structural motifs present in this compound suggest potential for such interactions.

Picolinic acid derivatives have been explored as scaffolds for the development of enzyme inhibitors. For example, certain derivatives have been investigated as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), although modifications to the pyridine ring were necessary to achieve significant activity. dovepress.com The ability of small molecules to inhibit protein-protein interactions is an area of significant interest in drug discovery. For instance, virtual screening has been used to identify small molecules that inhibit the interaction between c-Jun N-terminal kinase (JNK) and its scaffolding protein JIP1. nih.gov

The 2,5-dimethoxyphenyl moiety is a feature found in a number of biologically active compounds, including selective agonists for the serotonin (B10506) 5-HT2A receptor. ajol.infonih.gov While the picolinic acid core is distinct from the piperidine (B6355638) structure in those agonists, the presence of the dimethoxyphenyl group suggests that this compound could potentially interact with protein binding sites that accommodate this substituent.

The development of specific kinase inhibitors often involves targeting the ATP-binding site or allosteric sites. The design of such inhibitors is highly dependent on the three-dimensional structure of the kinase domain and the ability of the small molecule to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket. Without experimental data, any potential interaction of this compound with kinase domains remains speculative. Future studies employing techniques such as in vitro kinase assays, co-crystallization, and computational modeling would be necessary to elucidate any such interactions.

Structure Activity Relationship Sar Studies and Rational Design for 5 2,5 Dimethoxyphenyl Picolinic Acid Analogues

Systematic Variation of the Dimethoxyphenyl Moiety

Investigating the impact of the methoxy (B1213986) groups' positions on the phenyl ring would be a critical first step. This would involve the synthesis and biological evaluation of various positional isomers, such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxyphenyl picolinic acid derivatives. The resulting data, as shown in the hypothetical Table 1, would clarify whether the specific 2,5-substitution pattern is optimal for activity and provide insights into the spatial requirements of the target's binding pocket.

Table 1: Hypothetical Biological Activity of Positional Isomers of Dimethoxyphenyl Picolinic Acid

Compound Phenyl Substitution Relative Biological Activity (%)
Reference 2,5-Dimethoxy 100
Isomer 1 2,3-Dimethoxy Data not available
Isomer 2 2,4-Dimethoxy Data not available
Isomer 3 2,6-Dimethoxy Data not available
Isomer 4 3,4-Dimethoxy Data not available

Further exploration would involve replacing the methoxy groups with other substituents to probe the effects of electronics, sterics, and lipophilicity. Introducing electron-donating groups (e.g., -CH3, -OH) and electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) at various positions on the phenyl ring would help to construct a quantitative structure-activity relationship (QSAR) model. This would elucidate the nature of the interaction between the dimethoxyphenyl moiety and its biological target.

Modification of the Picolinic Acid Core

The picolinic acid scaffold serves as the anchor for the dimethoxyphenyl group and its carboxylic acid functionality is likely crucial for interaction with biological targets.

The carboxylic acid group is a key feature of picolinic acid, often involved in critical hydrogen bonding or ionic interactions with biological targets. Modifying this group to esters, amides, or bioisosteres such as tetrazoles, would be a standard strategy to assess its role. The hypothetical data in Table 2 illustrates how such changes could modulate activity, potentially improving cell permeability or altering the binding mode.

Table 2: Hypothetical Biological Activity of Picolinic Acid Core Modifications

Compound Modification Functional Group Relative Biological Activity (%)
Reference Acid -COOH 100
Ester Analogue -COOCH3 Data not available
Amide Analogue -CONH2 Data not available

Stereochemical Considerations in Activity Profiles

Should any of the structural modifications introduce chiral centers into the molecule, it would be imperative to separate and evaluate the individual enantiomers or diastereomers. Biological systems are inherently chiral, and it is common for one stereoisomer to exhibit significantly higher activity than others. Understanding these stereochemical preferences is fundamental to designing potent and selective analogues.

Development of Pharmacophore Models for Enhanced Bioactivity

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a small molecule to interact with a specific biological target. For analogues of 5-(2,5-Dimethoxyphenyl)picolinic acid, pharmacophore modeling serves as a valuable tool to understand the essential steric and electronic requirements for their bioactivity and to guide the design of novel, more potent compounds.

A pharmacophore model for this class of compounds would be developed by identifying common chemical features among a series of active analogues. This process typically involves aligning the three-dimensional structures of these molecules and identifying the spatial arrangement of key interaction points. The essential pharmacophoric features for this compound and its analogues are hypothesized to include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine (B92270) ring is a key hydrogen bond acceptor.

A Hydrogen Bond Donor (HBD) and/or Negatively Ionizable Feature: The carboxylic acid group on the picolinic acid scaffold can act as both a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, serving as a negatively ionizable feature that can form ionic interactions.

An Aromatic Ring (AR): The pyridine ring itself provides an aromatic feature that can engage in π-stacking interactions with the biological target.

Hydrophobic Features (HY): The two methoxy groups on the phenyl ring contribute to the hydrophobic character of the molecule, which can be critical for binding to hydrophobic pockets within the target protein.

An Additional Aromatic Ring (AR): The 2,5-dimethoxyphenyl group constitutes a second aromatic ring, which can also participate in various non-covalent interactions.

These features are spatially arranged in a specific orientation that is complementary to the binding site of the biological target. Computational software is employed to generate and validate these models. The generated pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired bioactivity.

Table 1: Postulated Pharmacophoric Features of this compound

FeatureStructural MoietyType of Interaction
Hydrogen Bond AcceptorPyridine NitrogenHydrogen Bonding
Hydrogen Bond Donor/AcceptorCarboxylic AcidHydrogen Bonding, Ionic Interaction
Aromatic RingPyridine Ringπ-π Stacking, Hydrophobic Interaction
Hydrophobic Group 12-Methoxy GroupHydrophobic Interaction
Hydrophobic Group 25-Methoxy GroupHydrophobic Interaction
Aromatic RingDimethoxyphenyl Ringπ-π Stacking, Hydrophobic Interaction

Lead Optimization Strategies Based on SAR Insights

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound analogues, structure-activity relationship (SAR) studies provide crucial insights that guide this optimization process. By systematically modifying different parts of the molecule and evaluating the impact on biological activity, researchers can develop a clear understanding of the chemical features that are essential for the desired pharmacological effect.

Key strategies for the lead optimization of this compound analogues, based on SAR insights from related picolinic acid derivatives, include:

Modification of the Phenyl Ring Substituents: The nature, size, and position of the substituents on the phenyl ring can significantly influence bioactivity. For instance, altering the methoxy groups to other alkyl or halogen groups can modulate the compound's lipophilicity and electronic properties, which in turn can affect binding affinity and cell permeability. Shifting the position of the methoxy groups from 2,5- to other positions (e.g., 3,4- or 3,5-) can help to probe the topology of the binding pocket.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often crucial for activity, but it can also contribute to poor pharmacokinetic properties such as low oral bioavailability. Replacing the carboxylic acid with bioisosteres like tetrazoles, acyl sulfonamides, or hydroxamic acids can maintain the key interactions with the target while improving drug-like properties.

Alterations to the Picolinic Acid Scaffold: Modifications to the pyridine ring, such as the introduction of additional substituents, can be explored to enhance target selectivity and potency. For example, adding small alkyl or halogen groups to the pyridine ring could provide additional points of interaction with the target.

Conformational Restriction: Introducing conformational constraints, for example, by bridging the phenyl and pyridine rings, can lock the molecule into a more bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding.

The insights gained from these systematic modifications are compiled into a comprehensive SAR profile, which then informs the rational design of the next generation of analogues with improved therapeutic potential.

Table 2: SAR Insights and Lead Optimization Strategies for this compound Analogues

Molecular Scaffold ModificationSAR InsightLead Optimization Strategy
Dimethoxyphenyl Ring The position and nature of substituents on the phenyl ring are critical for activity.Explore alternative substitution patterns (e.g., 3,4-dimethoxy) and different substituents (e.g., halogens, alkyl groups).
Picolinic Acid Moiety The carboxylic acid is a key interacting group but may limit bioavailability.Investigate bioisosteric replacements for the carboxylic acid (e.g., tetrazole, acyl sulfonamide).
Pyridine Ring The pyridine nitrogen is essential for interaction with the target.Introduce small substituents on the pyridine ring to probe for additional binding interactions.
Overall Conformation The relative orientation of the phenyl and pyridine rings can influence binding affinity.Introduce conformational constraints to lock the molecule in a more bioactive conformation.

Translational Research Applications and Prospective Directions for 5 2,5 Dimethoxyphenyl Picolinic Acid

Potential in Medicinal Chemistry as a Chemical Probe or Lead Scaffold

The structure of 5-(2,5-Dimethoxyphenyl)picolinic acid holds potential for applications in medicinal chemistry, primarily as a lead scaffold for the development of new therapeutic agents.

The picolinic acid core is a structural element found in a number of compounds with demonstrated biological activity. For instance, certain 5-substituted picolinic acid derivatives have been investigated for their anti-inflammatory properties through the inhibition of IL-1 and TNF biosynthesis. google.com While the substituents in these patented compounds differ from the 2,5-dimethoxyphenyl group, it highlights the capacity of the picolinic acid scaffold to serve as a basis for anti-inflammatory drug discovery.

Furthermore, the 2,5-dimethoxyphenyl moiety is a well-established pharmacophore in the field of neuroscience. Compounds containing this group, such as those in the 2,5-dimethoxyphenylpiperidine class, have been identified as potent and selective agonists for the serotonin (B10506) 5-HT2A receptor. nih.govnih.gov These receptors are implicated in a variety of psychiatric conditions, and their modulation is a key strategy in the treatment of depression, anxiety, and other central nervous system disorders. nih.gov The incorporation of the 2,5-dimethoxyphenyl group into a picolinic acid scaffold could therefore yield novel compounds with potential activity at serotonergic or other neurological targets.

The combination of a picolinic acid core, known for its diverse biological activities, with a 2,5-dimethoxyphenyl group, a recognized pharmacophore, presents a rational starting point for the design of new therapeutic agents. The table below outlines potential therapeutic areas based on the activities of related compounds.

Therapeutic AreaRelevant Structural MoietyTarget/Mechanism of Action of Related Compounds
Inflammatory Diseases Picolinic AcidInhibition of IL-1 and TNF biosynthesis
Psychiatric Disorders 2,5-DimethoxyphenylSerotonin 5-HT2A Receptor Agonism

This table presents potential therapeutic areas for this compound based on the known activities of its constituent structural motifs.

The unique combination of the picolinic acid and 2,5-dimethoxyphenyl groups in a single molecule could lead to the exploration of new pharmacological classes. The concept of "privileged scaffolds" suggests that certain molecular frameworks can be systematically modified to interact with a range of biological targets. researchgate.netmdpi.com By using this compound as a starting point, chemists can synthesize a library of related compounds with modifications to both the pyridine (B92270) ring and the phenyl ring.

Screening such a library against a wide array of biological targets could uncover unexpected pharmacological activities, thereby establishing a new class of therapeutic agents. The development of novel picolinic acid derivatives is an active area of research, with new compounds being synthesized and evaluated for various medicinal applications. google.com

Advancements in Agrochemical Research and Development

The picolinic acid scaffold is of significant interest in the field of agrochemicals, particularly in the development of herbicides.

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.govnih.gov Recently developed herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, are based on the picolinate (B1231196) structure. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plants. nih.govnih.gov

Research into novel picolinic acid-based herbicides is ongoing, with a focus on creating compounds with improved efficacy, selectivity, and environmental profiles. nih.govresearchgate.net The substitution pattern on the picolinic acid ring is a key determinant of herbicidal activity. The introduction of a 2,5-dimethoxyphenyl group at the 5-position of the picolinic acid ring represents a novel structural variation that could be explored for herbicidal properties. The table below lists some next-generation post-emergence herbicides, highlighting the diversity of chemical structures in this class.

HerbicideChemical Class
Bispyribac sodiumPyrimidinylthiobenzoate
FlucetosulfuronSulfonylurea
EthoxysulfuronSulfonylurea
Fenoxaprop-p-ethylAryloxyphenoxypropionate
PenoxsulamTriazolopyrimidine

This table lists examples of next-generation post-emergence herbicides, illustrating the chemical diversity in this field of agrochemical research.

Synthetic auxin herbicides like those based on picolinic acid exert their effects by interacting with the auxin signaling pathway in plants. nih.govnih.gov This pathway is complex and involves multiple receptors, primarily of the TIR1/AFB family of F-box proteins. nih.gov Different synthetic auxins can exhibit varying affinities for different members of this receptor family. nih.gov

Novel picolinic acid derivatives, such as this compound, could serve as valuable chemical tools to probe the intricacies of the auxin signaling cascade. By studying the interaction of such compounds with auxin receptors and observing their effects on plant growth and development, researchers can gain a deeper understanding of this fundamental biological process. researchgate.net For example, studies with the auxin analogue picloram (B1677784) have been instrumental in confirming the role of the TIR1/AFB pathway in hypocotyl elongation. nih.gov The development of new picolinic acid-based compounds with unique receptor binding profiles could further elucidate the specific functions of different components of the auxin signaling machinery.

Utility in Analytical Chemistry as a Derivatizing Reagent

In analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis, often by improving its volatility, stability, or detectability. mdpi.commdpi.commdpi-res.com While there is no specific literature describing the use of this compound as a derivatizing reagent, picolinic acid and its derivatives possess chemical properties that suggest potential in this area.

The carboxylic acid group of this compound can be activated and reacted with amines or alcohols to form amides or esters, respectively. If the resulting derivative possesses enhanced properties for a particular analytical technique, such as improved ionization efficiency for mass spectrometry or increased fluorescence for spectrophotometric detection, it could be a useful reagent. The dimethoxyphenyl group might also confer advantageous properties, such as increased hydrophobicity for improved separation in reverse-phase chromatography. The development of new derivatizing reagents is an ongoing effort in analytical chemistry to expand the range of molecules that can be readily analyzed. mdpi.commdpi.com

Enhancing Detection Sensitivity in Spectroscopic Methods

The structure of this compound is conducive to applications in spectroscopic analysis, primarily through its function as a ligand that can form stable complexes with metal ions. Picolinic acid and its derivatives are well-known bidentate chelating agents, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen. sjctni.educhemicalbook.com This chelation can significantly alter the photophysical properties of both the ligand and the metal ion, a phenomenon that can be harnessed to enhance detection sensitivity.

The formation of a complex with a metal ion can lead to a more rigid structure, which may result in an enhancement of fluorescence intensity. Furthermore, the 2,5-dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, can influence the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands of the resulting complex. These properties are critical for developing sensitive and selective fluorescent or colorimetric sensors for specific metal ions. For instance, the coordination of a target metal ion could trigger a "turn-on" or "turn-off" fluorescent response, enabling its quantification at low concentrations.

Table 1: Potential Spectroscopic Applications of this compound

Application AreaPotential MechanismAnticipated Outcome
Metal Ion SensingFormation of a fluorescent metal complexEnhanced detection sensitivity and selectivity for specific metal ions
Luminescent ProbesModulation of fluorescence upon binding to a target analyteDevelopment of probes for biological imaging or environmental monitoring
MALDI Matrix MaterialCo-crystallization with analytes to enhance ionizationImproved detection of biomolecules in mass spectrometry nih.gov

Applications in Biomarker Analysis

The ability of this compound to form stable metal complexes can be extended to the realm of biomarker analysis. Many biological processes and diseases are associated with changes in the concentration of specific metal ions or the expression of certain metal-binding proteins. Picolinic acid itself is a metabolite of tryptophan and is involved in various physiological processes, including immune responses and the absorption of metal ions like zinc. chemicalbook.comwikipedia.org

Derivatives of picolinic acid can be designed as probes to detect and quantify biomarkers. For example, a complex of this compound with a luminescent metal ion, such as a lanthanide, could be functionalized with a biomolecule (e.g., an antibody or a peptide) that specifically targets a disease biomarker. The binding event could then be detected through a change in the luminescence signal. Moreover, the lipophilic nature of the 2,5-dimethoxyphenyl group may facilitate the transport of such probes across cell membranes, enabling the analysis of intracellular biomarkers.

Role in Materials Science and Catalysis

The structural features of this compound make it a promising candidate for applications in materials science and catalysis, particularly in the design of functional metal complexes and organocatalysts.

Ligand Design for Metal Complexes

Picolinic acid and its derivatives are versatile ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). ajol.inforsc.org The combination of the pyridine and carboxylic acid functionalities allows for various coordination modes, leading to the formation of diverse and intricate structures. The 2,5-dimethoxyphenyl substituent in this compound can play a crucial role in directing the self-assembly of these materials through steric hindrance and non-covalent interactions, such as π-π stacking.

Metal complexes derived from picolinic acid ligands have shown potential in various applications, including as catalysts and for their magnetic and luminescent properties. ajol.inforsc.org For instance, copper(II) complexes of picolinic acid derivatives have been investigated for their ability to bind and cleave DNA. nih.gov The electronic properties of the 2,5-dimethoxyphenyl group could be exploited to fine-tune the redox potential and catalytic activity of the metal center in such complexes.

Table 2: Potential Metal Complexes of this compound and Their Applications

Metal IonPotential ApplicationRationale
Copper(II)Catalysis, DNA binding/cleavageRedox activity of copper, proven utility of picolinic acid-based copper complexes nih.gov
Zinc(II)Luminescent materials, biological probesStable complex formation, potential for fluorescence enhancement
Manganese(II)Oxidation catalysisPicolinic acid can act as a ligand in manganese-based oxidation catalysts rug.nl
Lanthanides (e.g., Eu³⁺, Tb³⁺)Luminescent probes, sensorsSharp and long-lived luminescence, antenna effect from the ligand

Development of Organocatalysts

The pyridine moiety within this compound suggests its potential use as an organocatalyst. Pyridine and its derivatives have been shown to catalyze a variety of organic transformations. nih.govnih.gov Picolinic acid itself has been demonstrated to be an effective catalyst for the synthesis of certain heterocyclic compounds. rsc.org

The presence of both a basic nitrogen atom (on the pyridine ring) and an acidic carboxylic acid group (a Brønsted acid) in the same molecule opens up the possibility of bifunctional catalysis. The 2,5-dimethoxyphenyl group, with its electron-donating methoxy groups, can modulate the basicity of the pyridine nitrogen and influence the catalytic activity. This could be particularly advantageous in reactions where both acidic and basic sites are required to activate the substrates.

Future Perspectives and Unexplored Research Avenues

While the direct investigation of this compound is limited, its structural components suggest a rich field of potential research, particularly at the intersection of chemistry, biology, and computational science.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. These computational tools can analyze vast datasets to predict the properties of molecules, identify potential drug targets, and design novel chemical structures.

For a molecule like this compound, AI and ML algorithms could be employed to:

Predict Biological Activity: By training models on existing data for picolinic acid derivatives and other compounds with similar structural motifs, it may be possible to predict the potential biological targets and therapeutic applications of this compound.

Optimize Ligand Design: If this compound is identified as a hit for a particular biological target, AI can be used to generate and evaluate a virtual library of derivatives with modified substituents to improve potency, selectivity, and pharmacokinetic properties.

De Novo Drug Design: Generative AI models could design entirely new molecules based on the core scaffold of this compound, tailored to interact with a specific protein target.

The integration of AI with experimental validation represents a powerful paradigm for accelerating the journey from a promising chemical structure to a potential therapeutic candidate.

Exploration of Supramolecular Chemistry Applications

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, offers a fertile ground for the application of this compound. The design and synthesis of molecules that can self-assemble into larger, ordered structures through non-covalent interactions is a cornerstone of this field. Picolinic acid and its derivatives are well-regarded for their ability to act as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers.

The introduction of specific substituents onto the picolinic acid backbone can significantly influence the resulting supramolecular architecture. nih.gov These substituents can alter the crystal packing through a delicate balance of intermolecular forces such as π-stacking and other non-bonding contacts. nih.gov For instance, the study of 5-(trifluoromethyl)picolinic acid has revealed how a substituent at the 5-position can lead to the formation of intricate hydrogen-bonding networks, in that case involving a water molecule that bridges neighboring acid molecules. nih.gov

In the case of this compound, the dimethoxyphenyl group is expected to play a crucial role in directing supramolecular assembly. The methoxy groups can act as hydrogen bond acceptors, while the phenyl ring itself can participate in π-π stacking interactions. These interactions are fundamental in crystal engineering, guiding the formation of specific crystalline lattices. The conformational flexibility between the picolinic acid ring and the dimethoxyphenyl ring will also be a key determinant of the final supramolecular structure. It is conceivable that this compound could be utilized in the following areas:

Crystal Engineering: The predictable nature of the interactions involving the dimethoxyphenyl group could be harnessed to design co-crystals with specific structural motifs and properties. The formation of co-crystals with other organic molecules could lead to new materials with tailored physical and chemical characteristics.

Metal-Organic Frameworks (MOFs): As a ligand, this compound could be reacted with various metal ions to construct MOFs. The porous nature of MOFs makes them promising candidates for applications in gas storage, separation, and catalysis. The dimethoxyphenyl substituent could influence the pore size and functionality of the resulting framework.

Molecular Recognition: The specific arrangement of functional groups in this compound could enable it to act as a host molecule in molecular recognition systems, selectively binding to guest molecules through a combination of hydrogen bonding and aromatic interactions.

While experimental data on the supramolecular chemistry of this compound is not yet available, the principles established from the study of other substituted picolinic acids provide a strong rationale for its investigation in this domain.

Potential Supramolecular Application Key Structural Feature Anticipated Role
Crystal EngineeringDimethoxyphenyl group, Picolinic acid moietyDirecting co-crystal formation through hydrogen bonding and π-π stacking
Metal-Organic Frameworks (MOFs)Picolinic acid as a ligandFormation of porous frameworks with tunable properties
Molecular RecognitionSpecific 3D arrangement of functional groupsHost molecule for selective guest binding

Challenges and Opportunities in the Comprehensive Academic Study of Picolinic Acid Derivatives

The academic study of picolinic acid and its derivatives is a vibrant and evolving field, presenting both significant challenges and exciting opportunities for future research.

Challenges:

One of the primary challenges lies in the synthesis of specifically substituted picolinic acid derivatives. For example, the synthesis of amides from picolinic acid can sometimes lead to unexpected side reactions, such as the chlorination of the pyridine ring, which requires careful control of reaction conditions and purification strategies. nih.gov Furthermore, achieving the desired solid-state structure, be it a specific polymorph or a co-crystal, can be a complex task, as it is governed by a subtle interplay of intermolecular forces that are not always easy to predict or control. nih.govnih.gov

Another challenge is the comprehensive characterization of these compounds and their supramolecular assemblies. While techniques like single-crystal X-ray diffraction provide definitive structural information in the solid state, understanding the behavior of these molecules in solution can be more complex and often requires a combination of spectroscopic methods, such as variable temperature NMR, to probe dynamic processes like amide bond isomerism. nih.gov

Opportunities:

Despite the challenges, the opportunities for innovation and discovery in the study of picolinic acid derivatives are vast. The versatility of the picolinic acid scaffold allows for the systematic modification of its structure to fine-tune its properties for a wide range of applications.

Materials Science: There is a significant opportunity to develop novel materials with tailored electronic, optical, and magnetic properties. The use of picolinic acid derivatives as ligands in coordination complexes has already shown promise in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). nih.gov The strategic selection of substituents on the picolinic acid ring can be used to modulate these properties.

Medicinal Chemistry: Picolinic acid itself is an endogenous metabolite of tryptophan with a range of biological activities. nih.gov Its derivatives are being actively investigated for their potential as therapeutic agents. For instance, some derivatives have shown anticonvulsant activity, while others have been explored for their anticancer properties. rsc.orgbldpharm.com The ability of picolinic acid to chelate metal ions is also being exploited in the design of diagnostic agents, such as contrast agents for magnetic resonance imaging (MRI). nih.gov

Catalysis: The coordination chemistry of picolinic acid derivatives is well-established, and there is ongoing interest in the development of new metal complexes that can act as catalysts for a variety of organic transformations. sjctni.eduorientjchem.org The electronic and steric properties of the picolinic acid ligand can be modified through substitution to influence the activity and selectivity of the metal catalyst.

Research Area Challenges Opportunities
Synthesis Control of side reactions (e.g., chlorination) nih.govDevelopment of novel synthetic routes to new derivatives
Solid-State Chemistry Prediction and control of crystal packing nih.govnih.govDesign of materials with tailored properties (e.g., MOFs, co-crystals) nih.gov
Materials Science Understanding structure-property relationshipsCreation of advanced materials for electronics and optics (e.g., OLEDs) nih.gov
Medicinal Chemistry Elucidating biological mechanisms of actionDiscovery of new therapeutic and diagnostic agents nih.govrsc.orgbldpharm.com
Catalysis Designing highly active and selective catalystsDevelopment of efficient catalytic systems for organic synthesis sjctni.eduorientjchem.org

Q & A

Q. What are the common synthetic routes for 5-(2,5-Dimethoxyphenyl)picolinic acid, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound can be synthesized via decarboxylative cross-coupling reactions , leveraging palladium-based catalysts (e.g., PdCl₂ adducts) to couple picolinic acid derivatives with aryl halides. Key parameters include catalyst loading (0.5–5 mol%), solvent choice (DMF or THF), and temperature (80–120°C). For yield optimization, employ factorial design to test variables like reaction time, ligand ratio, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃). Monitor intermediates using TLC or HPLC to identify bottlenecks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions on the phenyl and pyridine rings, noting characteristic shifts for methoxy groups (δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₃NO₄, calc. 265.21 g/mol). For purity assessment, reverse-phase HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) resolves byproducts. Solubility data (e.g., sparingly soluble in water, 33 g/L at 25°C) aids in crystallization optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data during cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in catalytic efficiency may arise from ligand-metal coordination dynamics or competing side reactions (e.g., proto-dehalogenation). Conduct kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Compare experimental results with DFT calculations to identify energetically favorable pathways. Validate hypotheses using isotopic labeling (e.g., D₂O quenching to detect H/D exchange) .

Q. What computational strategies are recommended to predict the reactivity of this compound in metal-mediated transformations?

  • Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure, focusing on frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Use molecular docking simulations to study interactions with metal catalysts (e.g., Pd or Cu). Cross-validate with experimental kinetics (e.g., Eyring plots) to correlate activation barriers with computed transition states .

Q. How can researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer : Synthesize metal complexes (e.g., with Pd, Cu, or Ru) and characterize using single-crystal X-ray diffraction to determine binding modes (monodentate vs. bidentate). Measure stability constants via UV-Vis titration in varying pH conditions. Assess catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling) and compare turnover numbers (TON) against established ligands like bipyridine .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts. Optimize liquid-liquid extraction using pH-dependent solubility (e.g., acid-base partitioning). For crystallization, screen solvents (e.g., EtOAc/hexane) with additives like ionic liquids to enhance nucleation. Monitor phase behavior via dynamic light scattering (DLS) .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks into studies on this compound’s bioactivity or material properties?

  • Methodological Answer : Align experiments with Hammett substituent constants to correlate methoxy group effects with electronic properties. For biological studies, use quantitative structure-activity relationship (QSAR) models to predict binding affinity. In materials science, apply crystal engineering principles to design co-crystals for enhanced stability .

Q. What statistical approaches are suitable for analyzing multivariate data in synthesis optimization?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). Apply ANOVA to identify significant factors. For high-throughput screening, employ machine learning algorithms (e.g., random forests) to prioritize reaction conditions. Validate models with leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.